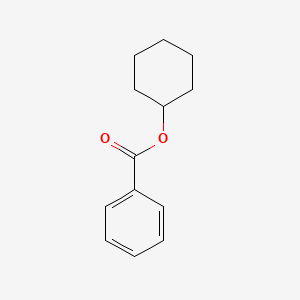

Cyclohexyl benzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclohexyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZKGSRJOUYVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178843 | |

| Record name | Cyclohexyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2412-73-9 | |

| Record name | Cyclohexyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2412-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002412739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D78VJ3UF7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclohexyl benzoate synthesis from cyclohexanol and benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the primary synthetic routes for producing cyclohexyl benzoate, a key intermediate in various chemical and pharmaceutical manufacturing processes.[1] The document details established methodologies, including Fischer-Speier esterification, acylation with benzoyl chloride, and Steglich esterification, providing detailed experimental protocols and a comparative analysis of these techniques. All quantitative data is summarized for clarity, and a visual representation of the general synthesis workflow is provided.

Introduction

This compound (CAS 2412-73-9) is an ester formed from the condensation of cyclohexanol and benzoic acid.[2] It is a colorless to pale yellow liquid with a mild, balsamic odor.[3] Its utility spans various industrial applications, including its use as a plasticizer and a fragrance ingredient.[2] In the pharmaceutical sector, the structural motifs of this compound serve as a foundational component in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The synthesis of this compound is a classic example of esterification, a fundamental reaction in organic chemistry.[4] This guide focuses on the most prevalent and effective methods for its preparation.

Synthetic Methodologies

The synthesis of this compound can be achieved through several established methods. The choice of method often depends on factors such as desired yield, purity, reaction conditions, and the sensitivity of the starting materials.

Fischer-Speier Esterification

The Fischer-Speier esterification is a traditional and widely used method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[4][5] This reversible reaction requires the removal of water to drive the equilibrium towards the formation of the ester.[5][6]

Reaction: Benzoic Acid + Cyclohexanol ⇌ this compound + Water

Catalysts: Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and various Lewis acids.[4][5] Solid acid catalysts are also being explored to simplify catalyst separation and recycling.[4]

Experimental Protocol:

-

Materials:

-

Benzoic acid (1.0 eq)

-

Cyclohexanol (1.0 - 1.2 eq)

-

p-Toluenesulfonic acid (0.05 eq)

-

Toluene

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid, cyclohexanol, and toluene.

-

Add p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

-

Acylation with Benzoyl Chloride

An alternative and often more efficient method for preparing this compound involves the reaction of cyclohexanol with benzoyl chloride, an acyl halide.[4][7] This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[8]

Reaction: Benzoyl Chloride + Cyclohexanol → this compound + Hydrochloric Acid

Experimental Protocol:

-

Materials:

-

Cyclohexanol (1.0 eq)

-

Benzoyl chloride (1.0 eq)

-

Triethylamine (1.1 eq)

-

Dichloromethane

-

-

Procedure:

-

In a flask, dissolve cyclohexanol and triethylamine in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add benzoyl chloride to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.[9]

-

After the reaction is complete, as monitored by TLC, quench the reaction by adding water.

-

Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash chromatography.[9]

-

Steglich Esterification

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[10][11] This method is particularly useful for sensitive substrates as it proceeds at room temperature and under neutral conditions.[10][12] A key feature of this reaction is the removal of water by DCC, which forms the insoluble byproduct dicyclohexylurea (DCU).[10]

Reaction: Benzoic Acid + Cyclohexanol --(DCC, DMAP)--> this compound + Dicyclohexylurea

Experimental Protocol:

-

Materials:

-

Benzoic acid (1.0 eq)

-

Cyclohexanol (1.2 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane

-

-

Procedure:

-

Dissolve benzoic acid, cyclohexanol, and DMAP in dichloromethane in a flask.

-

Cool the mixture in an ice bath.

-

Add a solution of DCC in dichloromethane dropwise to the mixture.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU precipitate.

-

Wash the filtrate with dilute hydrochloric acid and then with a saturated solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be further purified by column chromatography.

-

Quantitative Data Summary

The following table summarizes the typical quantitative data for the different synthetic methods described. The values are indicative and can vary based on specific reaction conditions and scale.

| Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| Fischer-Speier Esterification | Benzoic Acid, Cyclohexanol | p-TsOH | Toluene | Reflux | 4 - 8 | 70 - 85 | >95 |

| Acylation with Benzoyl Chloride | Benzoyl Chloride, Cyclohexanol | Triethylamine | Dichloromethane | 0 - RT | 16 | >90 | >98 |

| Steglich Esterification | Benzoic Acid, Cyclohexanol | DCC, DMAP | Dichloromethane | 0 - RT | 2 - 12 | 80 - 95 | >98 |

Experimental Workflow and Signaling Pathways

The general workflow for the synthesis of this compound from cyclohexanol and benzoic acid involves the reaction of the two starting materials, followed by a workup and purification process to isolate the final product.

Caption: General workflow for the synthesis of this compound.

Purification and Characterization

Advanced purification and isolation protocols are essential to remove impurities, by-products, and unreacted starting materials.[4]

-

Recrystallization: For solid crude products, recrystallization from a suitable solvent like ethanol is a common final purification step.[4]

-

Distillation: For liquid products, vacuum distillation is effective for separating this compound (boiling point approx. 282-285°C) from lower or higher boiling impurities.[4]

-

Chromatography: Column chromatography (e.g., flash chromatography) is a highly effective method for achieving high purity, especially for removing structurally similar by-products.

The final product should be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

The synthesis of this compound from cyclohexanol and benzoic acid can be effectively achieved through several methods. The Fischer-Speier esterification represents a classic and cost-effective approach, while acylation with benzoyl chloride offers higher efficiency. The Steglich esterification provides a mild alternative for sensitive substrates. The selection of the optimal synthetic route will depend on the specific requirements of the researcher or drug development professional, balancing factors such as yield, purity, cost, and reaction conditions.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 2412-73-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 2412-73-9 [amp.chemicalbook.com]

- 4. This compound | 2412-73-9 | Benchchem [benchchem.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. This compound | C13H16O2 | Reactory [reactory.app]

- 8. homework.study.com [homework.study.com]

- 9. rsc.org [rsc.org]

- 10. Steglich esterification - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl benzoate (CAS No. 2412-73-9) is an ester of benzoic acid and cyclohexanol.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its key spectral data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and fine chemical synthesis where this compound may be utilized as a plasticizer, fragrance ingredient, or chemical intermediate.[1][2]

Physical Properties

This compound is a colorless, viscous liquid with a mild, balsamic, and somewhat floral, herbaceous odor.[3][4] It is soluble in alcohol and other organic solvents but has limited solubility in water.[1][5]

Data Presentation: Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆O₂ | [3] |

| Molecular Weight | 204.26 g/mol | |

| CAS Number | 2412-73-9 | [3] |

| Appearance | Colorless clear, viscous liquid | [4][5] |

| Melting Point | < -10 °C | [3][5] |

| Boiling Point | 284-286 °C @ 760 mm Hg | [5][6] |

| 110-114 °C @ 1.00 mm Hg | [5] | |

| Density | 1.0429 - 1.07 g/cm³ at 25 °C | [3][7][6] |

| Refractive Index | 1.5200 - 1.532 | [3][7] |

| 1.52350 @ 15.50 °C | [5][8] | |

| Flash Point | 132.7 °C (270 °F) TCC | [5][7] |

| Vapor Pressure | 0.003 mmHg @ 25 °C (est.) | [5] |

| Solubility | Soluble in alcohol; Insoluble in water | [5] |

| LogP (o/w) | 4.096 (est.) | [5] |

Chemical Properties and Reactivity

This compound is an ester and thus undergoes characteristic reactions of this functional group, most notably hydrolysis. It is considered stable under standard conditions.[1]

Synthesis

This compound can be synthesized through the esterification of cyclohexanol with benzoic acid or its derivatives. Common methods include Fischer esterification and reaction with an acid chloride.

Caption: Workflow for the synthesis of this compound.

Hydrolysis

As an ester, this compound can be hydrolyzed under acidic or basic conditions to yield cyclohexanol and benzoic acid (or its carboxylate salt).[9][10]

Caption: Reaction pathway for the hydrolysis of this compound.

Experimental Protocols

Synthesis of this compound via Acyl Chloride

This method is often preferred over Fischer esterification for higher boiling point alcohols like cyclohexanol.[11]

-

Reaction Setup: In a round-bottom flask, dissolve cyclohexanol (1.0 equivalent) in a suitable solvent such as dichloromethane, along with a base like triethylamine or pyridine (1.1 equivalents).[12]

-

Addition of Acyl Chloride: Cool the mixture in an ice bath. Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.[12] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 0.5 M HCl) to remove the base, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

Hydrolysis of this compound (Base-Catalyzed)

This protocol is adapted from general procedures for the alkaline hydrolysis of esters.[10]

-

Reaction Setup: Place this compound (1.0 equivalent) in a round-bottom flask. Add a 10% aqueous solution of sodium hydroxide (excess, e.g., 2-3 equivalents).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction time will vary, but it can be monitored by TLC until the starting ester is consumed.

-

Workup - Separation: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and extract with diethyl ether. The aqueous layer will contain sodium benzoate and the ether layer will contain cyclohexanol.

-

Isolation of Cyclohexanol: Separate the layers. Wash the ether layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield cyclohexanol.

-

Isolation of Benzoic Acid: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until precipitation of benzoic acid is complete.[13] Collect the solid benzoic acid by vacuum filtration and wash with cold water.

Measurement of Physical Properties

-

Boiling Point (Thiele Tube Method):

-

Place a small amount of this compound into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it into the test tube with the sample.

-

Attach the test tube to a thermometer.

-

Place the assembly in a Thiele tube containing mineral oil.

-

Heat the side arm of the Thiele tube gently. A rapid stream of bubbles should emerge from the capillary tube.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn into the capillary tube.[14]

-

-

Refractive Index (Abbe Refractometer):

-

Ensure the refractometer prisms are clean.

-

Calibrate the instrument using a standard, such as distilled water (refractive index ≈ 1.3330 at 20°C).

-

Apply a few drops of this compound to the surface of the lower prism.

-

Close the prisms and allow the temperature to stabilize.

-

Adjust the light source and use the handwheel to bring the borderline between the light and dark regions into the center of the crosshairs.

-

Sharpen the borderline using the compensator dial.

-

Spectral Data

Spectral analysis is crucial for the structural elucidation and purity assessment of this compound.

Summary of Spectral Data

| Spectrum Type | Key Features / Peaks | Reference(s) |

| ¹H NMR | Signals corresponding to the protons on the cyclohexyl ring and the aromatic protons of the benzoate group. | [17] |

| ¹³C NMR | Signals for the carbonyl carbon of the ester, carbons of the aromatic ring, and carbons of the cyclohexyl ring. | [18][19] |

| IR (Infrared) | Strong C=O stretching vibration for the ester carbonyl group (~1718 cm⁻¹), C-O stretching vibrations, and absorptions characteristic of the aromatic and aliphatic C-H bonds. | [18][14] |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 204. Fragments corresponding to the benzoyl cation (m/z = 105) and the cyclohexyl group. | [18][20] |

Experimental Protocols for Spectral Analysis

-

NMR Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Dissolve 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[20][21]

-

Analysis: Acquire the spectrum on an NMR spectrometer. Use the residual solvent peak as an internal reference or add a standard like tetramethylsilane (TMS).

-

-

IR Spectroscopy (Neat Liquid):

-

Gas Chromatography-Mass Spectrometry (GC-MS):

Safety and Handling

This compound is a chemical substance and should be handled with appropriate safety precautions. It may cause mild skin and eye irritation.[24] Always wear personal protective equipment (PPE), including safety glasses and gloves, when handling. Use in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[25]

References

- 1. mt.com [mt.com]

- 2. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 3. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. search.library.doc.gov [search.library.doc.gov]

- 5. westlab.com [westlab.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.ucla.edu [chem.ucla.edu]

- 15. hinotek.com [hinotek.com]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 18. standards.iteh.ai [standards.iteh.ai]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. NMR Sample Preparation [nmr.chem.umn.edu]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. uoguelph.ca [uoguelph.ca]

- 23. homework.study.com [homework.study.com]

- 24. memphis.edu [memphis.edu]

- 25. courses.washington.edu [courses.washington.edu]

An In-depth Technical Guide to the Spectroscopic Data of Cyclohexyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Cyclohexyl benzoate, a key organic compound with applications in various scientific fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is critically supported by data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These analyses confirm the presence of the cyclohexyl and benzoate moieties and provide detailed insights into the molecular structure.

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in this compound. The spectrum is characterized by signals from the aromatic protons of the benzoate group and the aliphatic protons of the cyclohexyl ring.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic Protons (ortho) | ~8.06 | Multiplet |

| Aromatic Proton (para) | ~7.51 | Multiplet |

| Aromatic Protons (meta) | ~7.41 | Multiplet |

| O-CH (Cyclohexyl) | ~5.03 | Multiplet |

| Cyclohexyl Protons | 1.34 - 1.93 | Multiplet |

Data sourced from a 400 MHz spectrum in CDCl₃[1].

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. The spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the cyclohexyl ring.

| Assignment | Predicted Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | ~166 |

| Aromatic C (quaternary) | ~130 |

| Aromatic C-H (para) | ~133 |

| Aromatic C-H (ortho) | ~129 |

| Aromatic C-H (meta) | ~128 |

| O-CH (Cyclohexyl) | ~73 |

| Cyclohexyl CH₂ | 23 - 32 |

Note: These are predicted values based on typical chemical shifts for benzoate and cyclohexyl groups[2][3][4].

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3060 | Aromatic C-H stretch | Medium |

| 2935, 2860 | Aliphatic C-H stretch (Cyclohexyl) | Strong |

| ~1715 | C=O stretch (Ester) | Strong |

| ~1600, 1450 | C=C stretch (Aromatic ring) | Medium |

| ~1270, 1110 | C-O stretch (Ester) | Strong |

Note: These are characteristic absorption frequencies for the functional groups present in this compound[5][6][7][8].

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern under electron ionization. The molecular ion peak is observed at m/z 204.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 204 | Present | [C₁₃H₁₆O₂]⁺ (Molecular Ion) |

| 123 | 87.9 | [C₇H₅O₂]⁺ (Benzoyl cation + H) |

| 105 | 100.0 | [C₇H₅O]⁺ (Benzoyl cation) |

| 82 | 25.7 | [C₆H₁₀]⁺ (Cyclohexene radical cation) |

| 77 | 36.6 | [C₆H₅]⁺ (Phenyl cation) |

| 55 | 10.0 | [C₄H₇]⁺ |

| 41 | 8.2 | [C₃H₅]⁺ |

Data obtained from an electron ionization (EI) mass spectrum[1].

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube[9].

Instrument Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

This protocol describes the use of Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a common technique for liquid samples.

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface[10].

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Measurement Mode: Attenuated Total Reflectance.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Acquisition and Processing:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

This protocol outlines a standard procedure for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrument Parameters:

-

System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The separated components eluting from the GC column are introduced into the MS for ionization and analysis.

-

The resulting mass spectrum is compared to spectral libraries for identification, and the fragmentation pattern is analyzed to confirm the structure[11][12].

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a proposed fragmentation pathway for this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

- 1. This compound(2412-73-9) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.latech.edu [chem.latech.edu]

- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 11. newtowncreek.info [newtowncreek.info]

- 12. inbre.jabsom.hawaii.edu [inbre.jabsom.hawaii.edu]

Solubility of Cyclohexyl Benzoate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyclohexyl Benzoate and its Solubility

This compound (C₁₃H₁₆O₂) is an ester of cyclohexanol and benzoic acid. Its chemical structure, possessing both a non-polar cyclohexyl ring and a phenyl group, alongside a polar ester functional group, suggests it is likely soluble in a variety of organic solvents, particularly those with moderate to low polarity. Understanding its solubility is crucial for applications in synthesis, purification, formulation, and various industrial processes.

Qualitative Solubility:

Based on general chemical principles and available safety data sheets, this compound is described as being soluble in alcohols, ethers, and other common organic solvents, while being practically insoluble in water.

Quantitative Solubility Data of Precursors

To provide a contextual understanding of the potential solubility behavior of this compound, the following tables summarize the quantitative solubility of its precursors, benzoic acid and cyclohexanol, in various organic solvents. This data can offer insights into the types of solvents that are likely to be effective for dissolving this compound.

Table 1: Solubility of Benzoic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Acetone | 25 | 216.7 |

| Benzene | 25 | 12.2 |

| Carbon Tetrachloride | 25 | 3.9 |

| Chloroform | 25 | 16.7 |

| Cyclohexane | 25 | 2.0 |

| Ethanol | 25 | 45.5 |

| Ethyl Acetate | 25 | 38.9 |

| Hexane | 25 | 0.9 |

| Methanol | 25 | 58.4 |

| Toluene | 25 | 10.6 |

| Water | 25 | 0.34 |

Note: Data is compiled from various sources and should be used as a reference. Actual solubility can vary with experimental conditions.

Table 2: Solubility of Cyclohexanol in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 3.6 g/100 mL[1][2] |

| Ethanol | Room Temperature | Miscible |

| Diethyl Ether | Room Temperature | Miscible |

| Acetone | Room Temperature | Miscible[3] |

| Benzene | Room Temperature | Miscible |

| Chloroform | Room Temperature | Miscible |

| Ethyl Acetate | Room Temperature | Miscible[1] |

| Linseed Oil | Room Temperature | Miscible[1] |

| Petroleum Solvents | Room Temperature | Miscible[1] |

Note: Cyclohexanol is a liquid at room temperature and is miscible with many common organic solvents.[1][2][3]

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for the experimental determination of the solubility of a liquid solute like this compound in organic solvents.

3.1. Gravimetric Method (Isothermal Shake-Flask Method)

This is a reliable method for determining the equilibrium solubility of a compound.[4][5][6]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, thermostatted vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker).

-

Agitate the mixture at a constant temperature (e.g., 25 °C ± 0.1 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The system should be visually inspected to confirm the presence of undissolved solute.

-

-

Phase Separation:

-

Cease agitation and allow the mixture to stand at the constant temperature for a period (e.g., 2-4 hours) to allow the undissolved this compound to separate.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any undissolved solute.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered aliquot to a pre-weighed, clean, and dry container (e.g., a crystallizing dish or a round-bottom flask).

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature, or under reduced pressure in a rotary evaporator) until the solute is completely dry.

-

Place the container with the dried residue in a desiccator to cool to room temperature and then weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final mass of the container with the dried residue.

-

Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

3.2. UV/Vis Spectrophotometric Method

This method is suitable if this compound exhibits significant absorbance in the UV/Vis spectrum and is often faster than the gravimetric method.[7][8][9]

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Perform a serial dilution of the stock solution to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Preparation and Analysis:

-

After equilibration and phase separation (Step 2 of the gravimetric method), carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Predictive Thermodynamic Models for Solubility

In the absence of experimental data, thermodynamic models can be employed to predict the solubility of compounds. These models use group contribution methods or quantum mechanics to estimate the activity coefficients of the solute in the solvent, which is a key parameter in determining solubility.

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules. It requires knowledge of the molecular structures and a database of interaction parameters between different functional groups.[10][11][12][13]

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a more advanced model based on quantum chemical calculations. It can predict thermodynamic properties, including solubility, from the molecular structure alone, without the need for extensive experimental data for parameterization.[14][15][16][17][18]

These predictive models can be valuable tools for solvent screening and for obtaining initial estimates of solubility, which can then be confirmed experimentally.

References

- 1. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanol - Wikipedia [en.wikipedia.org]

- 3. Cyclohexanol: Versatile Applications in Different Fields and its Production Method_Chemicalbook [chemicalbook.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. pharmajournal.net [pharmajournal.net]

- 7. researchgate.net [researchgate.net]

- 8. ej-eng.org [ej-eng.org]

- 9. ej-eng.org [ej-eng.org]

- 10. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 11. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aidic.it [aidic.it]

- 14. scispace.com [scispace.com]

- 15. youtube.com [youtube.com]

- 16. zenodo.org [zenodo.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Discovery and Enduring Utility of Cyclohexyl Benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl benzoate, a seemingly unassuming ester, holds a significant place in the landscape of organic chemistry and industrial applications. This whitepaper delves into the historical discovery and synthesis of this compound, tracing its origins from the foundational work on catalytic hydrogenation to its establishment as a versatile molecule. We will explore the key experimental protocols for its synthesis, present a comprehensive summary of its quantitative properties, and examine the evolution of its applications, most notably as a plasticizer. Through detailed diagrams and tabulated data, this guide aims to provide a thorough technical resource for professionals in research and development.

The Genesis of a Molecule: Discovery and Historical Context

The story of this compound is intrinsically linked to the pioneering work on catalytic hydrogenation at the turn of the 20th century. While a definitive first synthesis of this compound itself is not prominently documented in readily available historical records, its creation became feasible following the groundbreaking research of French chemist Paul Sabatier.

In the late 1890s and early 1900s, Sabatier, along with his collaborator Jean-Baptiste Senderens, developed the process of catalytic hydrogenation using finely divided metals, particularly nickel. Their work, which earned Sabatier the Nobel Prize in Chemistry in 1912, enabled the conversion of unsaturated organic compounds to their saturated counterparts. A crucial outcome of their research was the successful hydrogenation of phenol to cyclohexanol. This breakthrough provided a readily available and stable alicyclic alcohol, a necessary precursor for the synthesis of cyclohexyl esters.

While the exact date and researcher behind the first esterification of cyclohexanol with benzoic acid to form this compound remain elusive in major chemical literature, it is highly probable that this synthesis was achieved shortly after the widespread availability of cyclohexanol. The classical Fischer-Speier esterification method, established in 1895, would have been the logical and accessible route for chemists of that era to explore the properties and reactions of this newly available cyclic alcohol.

Synthesis of this compound: From Historical Protocols to Modern Methodologies

The preparation of this compound can be achieved through several synthetic routes, with the choice of method often depending on factors such as scale, desired purity, and available reagents.

Fischer-Speier Esterification

The most historically significant and fundamental method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed equilibrium reaction involves the direct condensation of a carboxylic acid with an alcohol.

Reaction:

C₆H₁₁OH + C₆H₅COOH ⇌ C₆H₅COOC₆H₁₁ + H₂O (Cyclohexanol) + (Benzoic Acid) ⇌ (this compound) + (Water)

Historical Protocol (Inferred):

While a specific historical protocol for this compound is not available, a typical Fischer esterification procedure from the early 20th century would have involved the following steps:

-

Reactant Mixture: An equimolar or slight excess of benzoic acid and cyclohexanol would be combined in a round-bottom flask.

-

Catalyst: A strong mineral acid, such as concentrated sulfuric acid, would be added as a catalyst.

-

Heating: The reaction mixture would be heated under reflux for several hours to approach equilibrium.

-

Work-up: Upon cooling, the mixture would be washed with water to remove the acid catalyst and any unreacted alcohol. A subsequent wash with a sodium bicarbonate solution would neutralize any remaining acid and remove unreacted benzoic acid.

-

Purification: The crude ester would then be dried over an anhydrous salt (e.g., calcium chloride) and purified by distillation under reduced pressure.

Acylation with Benzoyl Chloride

A more reactive and often higher-yielding alternative to Fischer esterification is the acylation of cyclohexanol with benzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Reaction:

C₆H₁₁OH + C₆H₅COCl → C₆H₅COOC₆H₁₁ + HCl (Cyclohexanol) + (Benzoyl Chloride) → (this compound) + (Hydrogen Chloride)

Modern Experimental Protocol:

-

Reactant Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve cyclohexanol in a suitable solvent like dichloromethane or pyridine.

-

Addition of Benzoyl Chloride: Cool the mixture in an ice bath and add benzoyl chloride dropwise with continuous stirring.

-

Reaction: Allow the reaction to proceed at room temperature for several hours.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation.

Azeotropic Esterification

A variation of the Fischer esterification that drives the equilibrium towards the product is azeotropic esterification.[1] This method involves the use of a solvent that forms an azeotrope with water, allowing for its continuous removal from the reaction mixture.

Experimental Workflow:

Quantitative Data of this compound

A compilation of the key physical and chemical properties of this compound is presented below for easy reference. Data has been aggregated from various chemical databases and literature sources.

| Property | Value | Citations |

| Molecular Formula | C₁₃H₁₆O₂ | [2] |

| Molecular Weight | 204.27 g/mol | [2] |

| CAS Number | 2412-73-9 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Mild, faint, warm-balsamic, floral | [1] |

| Boiling Point | 282 - 285 °C | [1][4] |

| Melting Point | < -10 °C | |

| Density | 1.0538 g/cm³ at 25 °C | |

| Refractive Index | 1.5235 at 15.5 °C | [5] |

| Flash Point | 132.7 °C | [4] |

| Solubility | Insoluble in water; soluble in organic solvents | [3] |

Evolution of Applications: A Versatile Industrial Chemical

While initially an object of academic curiosity, this compound found its niche in various industrial applications, primarily leveraging its properties as a stable, high-boiling point liquid.

The Rise of Benzoate Plasticizers

The early 20th century witnessed the burgeoning of the plastics industry, with materials like cellulose nitrate gaining prominence.[6][7][8] A significant challenge with these early polymers was their inherent brittleness. This led to the development of plasticizers – additives that increase the flexibility and durability of the material.

While camphor was the primary plasticizer for celluloid, the search for more stable and less volatile alternatives was ongoing.[1] The development of polyvinyl chloride (PVC) in the 1920s further fueled the demand for effective plasticizers.[9] Benzoate esters, with their good compatibility with various polymers and favorable physical properties, emerged as a valuable class of plasticizers.

Though specific timelines for the adoption of this compound as a plasticizer are not well-documented in early literature, its structural similarity to other effective benzoate plasticizers suggests its consideration and use in the mid-20th century as the plastics industry matured.

Logical Relationship of Plasticizer Development:

References

- 1. Celluloid - Wikipedia [en.wikipedia.org]

- 2. This compound | C13H16O2 | CID 75486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 2412-73-9: this compound | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]

- 6. Quality Matters for Historical Plastics: The Past-Making of Cellulose Nitrates for Future Preservation [journals.openedition.org]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. getty.edu [getty.edu]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The Enigmatic Presence of Cyclohexyl Benzoate Derivatives in Nature

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The quest for novel bioactive compounds has led researchers to explore the vast chemical diversity of the natural world. Among the myriad of molecular scaffolds, cyclohexyl benzoate derivatives represent an intriguing, albeit sparsely documented, class of natural products. This technical guide provides a comprehensive overview of the known natural occurrences of these derivatives, detailing their sources, available quantitative data, and the experimental protocols for their isolation and characterization. While the natural occurrence of the parent compound, this compound, and its derivatives is not widespread, this document consolidates the existing evidence and highlights potential avenues for future research.

Natural Occurrence of this compound and Its Derivatives

The existence of this compound derivatives in nature is a topic of limited but specific findings. While the individual cyclohexyl and benzoate moieties are common in natural products, their ester linkage is rare. The following sections detail the confirmed and putative sources of these compounds.

A Confirmed this compound Derivative from Piper attenuatum

The most definitive evidence for a naturally occurring this compound derivative comes from the plant kingdom. A novel cyclohexyl epoxide derivative, identified as (2-benzoyl-1, 6-epoxy-3, 4, 5,-trihydroxy cyclohexyl) methanol benzoate , was isolated from the fruits of Piper attenuatum. This discovery underscores the potential of higher plants to synthesize complex molecules featuring the this compound scaffold.

This compound as a Volatile Compound in Floral Scents

Several studies have identified this compound as a volatile organic compound (VOC) contributing to the fragrance of certain flowers. This suggests a role in plant-pollinator interactions.

-

Jasminum sambac (Arabian Jasmine): Analysis of the headspace volatiles of Jasminum sambac flowers has revealed the presence of this compound. In one study, it was quantified to constitute 3.37% of the total volatile compounds[1].

-

Mirabilis Species (Four O'Clock Flowers): this compound has also been identified as a floral volatile in several species of the genus Mirabilis, including M. jalapa, M. macfarlanei, and M. triflora[2][3][4].

The presence of this compound in the floral scents of these plants, which belong to distant botanical families (Oleaceae and Nyctaginaceae), suggests convergent evolution for the production of this volatile, likely for attracting specific pollinators.

Quantitative Data on Natural Occurrence

Quantitative data for naturally occurring this compound derivatives is scarce and primarily limited to studies on volatile compounds.

| Compound | Natural Source | Plant Part | Method of Analysis | Quantity | Reference |

| This compound | Jasminum sambac | Flowers | Headspace Adsorption / GC-MS | 3.37% of total volatiles | [1] |

| (2-benzoyl-1, 6-epoxy-3, 4, 5,-trihydroxy cyclohexyl) methanol benzoate | Piper attenuatum | Fruits | Not specified in abstract | Not specified in abstract | [5][6] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. The following sections describe the protocols used for the isolation and identification of this compound derivatives from natural sources.

Isolation of (2-benzoyl-1, 6-epoxy-3, 4, 5,-trihydroxy cyclohexyl) methanol benzoate from Piper attenuatum

The following protocol is based on the information available in the abstract of Kumar et al., 2013. For complete details, the full paper should be consulted.

Workflow for Isolation from Piper attenuatum

Caption: Isolation workflow for the this compound derivative from Piper attenuatum.

-

Plant Material Collection and Preparation: Fruits of Piper attenuatum were collected and likely dried and powdered to increase the surface area for extraction.

-

Extraction: The prepared plant material was subjected to solvent extraction. The specific solvent system used is not detailed in the abstract but would typically involve solvents of varying polarity to extract a broad range of compounds.

-

Chromatographic Separation: The crude extract was fractionated using column chromatography. This process separates the complex mixture into simpler fractions based on the differential adsorption of compounds to the stationary phase.

-

Purification: Fractions containing the target compound were further purified, likely using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated pure compound was determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) and Mass Spectrometry (MS), to establish its molecular formula and connectivity.

Analysis of this compound as a Floral Volatile

The identification of this compound in floral scents typically involves headspace analysis coupled with gas chromatography-mass spectrometry (GC-MS).

Workflow for Volatile Analysis

Caption: General workflow for the analysis of floral volatiles.

-

Sample Preparation: Fresh, undamaged flowers are enclosed in a glass chamber to allow for the accumulation of emitted volatiles.

-

Volatile Trapping: The headspace volatiles are collected using methods such as Solid-Phase Microextraction (SPME), where a coated fiber adsorbs the compounds, or dynamic headspace sampling, where air is passed over the flowers and through a sorbent trap.

-

GC-MS Analysis: The trapped volatiles are desorbed into the injector of a gas chromatograph. The compounds are separated based on their boiling points and polarity as they pass through the GC column. The separated compounds then enter the mass spectrometer, which generates a mass spectrum for each compound.

-

Compound Identification: this compound is identified by comparing its mass spectrum and retention time with those of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The amount of this compound can be determined by adding a known amount of an internal standard to the sample before analysis and comparing the peak areas.

Biological Activity and Signaling Pathways

Currently, there is a significant gap in the scientific literature regarding the biological activity and associated signaling pathways of naturally occurring this compound derivatives. The studies reporting their existence have primarily focused on their chemical identification and role as fragrance components.

The cytotoxic and other biological activities of various other cyclohexyl derivatives and benzoate derivatives have been reported, suggesting that the this compound scaffold could be a starting point for exploring new therapeutic agents. However, without specific studies on these naturally occurring compounds, any discussion of their bioactivity remains speculative. Future research should focus on the biological screening of the isolated compounds to uncover their potential pharmacological effects.

Conclusion and Future Directions

The natural occurrence of this compound derivatives is a niche but confirmed area of natural product chemistry. The definitive isolation of a complex derivative from Piper attenuatum and the identification of the parent compound as a floral volatile in Jasminum and Mirabilis species provide a foundation for further investigation.

For researchers, scientists, and drug development professionals, this field is ripe with opportunity. Key future directions include:

-

Full Characterization of the Piper attenuatum Derivative: Obtaining the full experimental details and conducting biological assays on the isolated compound are of high priority.

-

Bioactivity Screening: The identified this compound from floral volatiles should be synthesized or isolated in sufficient quantities for comprehensive biological screening to determine any cytotoxic, antimicrobial, anti-inflammatory, or other pharmacological activities.

-

Exploration of Endophytic Fungi: Given their metabolic diversity, endophytic fungi associated with plants known to produce benzoates or cyclohexyl compounds could be a promising, yet unexplored, source of new this compound derivatives.

-

Biosynthetic Pathway Elucidation: Understanding the enzymatic machinery responsible for the formation of the ester linkage between cyclohexanol and benzoic acid in these plants could open up possibilities for biotechnological production.

This technical guide serves as a starting point for delving into the natural world of this compound derivatives. The limited data available highlights a clear need for further research to fully understand the distribution, ecological roles, and potential applications of this rare class of natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Floral Volatiles of Mirabilis jalapa (Caryophyllales: Nyctaginaceae)Four o'clock flower [pherobase.com]

- 3. Floral Volatiles of Mirabilis macfarlanei (Caryophyllales: Nyctaginaceae)MacFarlane's four o'clock [pherobase.com]

- 4. Floral Volatiles of Mirabilis triflora (Caryophyllales: Nyctaginaceae) [pherobase.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. The Natural Products Journal: Ingenta Connect Table Of Contents [ingentaconnect.com]

An In-depth Technical Guide to Cyclohexyl Benzoate (CAS 2412-73-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl benzoate (CAS 2412-73-9) is an ester of benzoic acid and cyclohexanol.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a review of its current applications. While primarily utilized as a plasticizer and fragrance ingredient, its role as a pharmaceutical intermediate suggests potential for broader applications in drug development.[2][3] This document aims to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a colorless to pale yellow, viscous liquid with a mild, balsamic, and somewhat floral and herbaceous odor.[1][4] It is soluble in organic solvents but has limited solubility in water.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2412-73-9 | [5] |

| Molecular Formula | C₁₃H₁₆O₂ | [5] |

| Molecular Weight | 204.26 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid | |

| Odor | Mild, faint, warm-balsamic, floral, herbaceous | [4] |

| Boiling Point | approx. 282-285 °C | [1] |

| Melting Point | < -10 °C | [6] |

| Density | 1.0538 g/cm³ at 25 °C | [6] |

| Flash Point | 132.7 °C | [3] |

| Refractive Index | 1.52350 at 15.5 °C | [7] |

| LogP | 3.87 | [8] |

Synthesis of this compound

This compound is typically synthesized via two primary methods: Fischer esterification of benzoic acid and cyclohexanol, or the reaction of benzoyl chloride with cyclohexanol.

Fischer Esterification

This method involves the acid-catalyzed esterification of benzoic acid with cyclohexanol. To drive the equilibrium towards the product, it is common to use an excess of one reactant or to remove the water formed during the reaction.[9]

Experimental Protocol: Fischer Esterification of this compound

-

Materials:

-

Benzoic acid

-

Cyclohexanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water, optional)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), combine benzoic acid (1.0 equivalent) and cyclohexanol (1.2-1.5 equivalents).

-

If using, add toluene to the flask.

-

Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). If using a Dean-Stark trap, continue reflux until the theoretical amount of water has been collected.[9]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with diethyl ether or ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), and finally with brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.[9]

-

The crude product can be purified by vacuum distillation.

-

Synthesis from Benzoyl Chloride

This method involves the reaction of cyclohexanol with the more reactive benzoyl chloride, often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[10][11]

Experimental Protocol: Synthesis of this compound from Benzoyl Chloride

-

Materials:

-

Cyclohexanol

-

Benzoyl chloride

-

Pyridine or Triethylamine (base)

-

Dichloromethane (solvent)

-

0.5 M HCl solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve cyclohexanol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.[11]

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride (1.05 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 16 hours or until completion as monitored by TLC.[11]

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Interpretation |

| ¹H NMR | The spectrum shows characteristic signals for the aromatic protons of the benzoate group and the aliphatic protons of the cyclohexyl ring. Aromatic protons typically appear as multiplets in the range of 7.4-8.1 ppm. The proton on the carbon bearing the ester oxygen (OCH) of the cyclohexyl ring appears as a multiplet around 5.0 ppm. The remaining cyclohexyl protons appear as a series of multiplets between 1.2 and 2.0 ppm.[1] |

| ¹³C NMR | The carbonyl carbon of the ester group is observed around 166 ppm. Aromatic carbons appear in the 128-133 ppm region. The carbon of the cyclohexyl ring attached to the oxygen (C-O) is found around 73 ppm, while the other cyclohexyl carbons resonate in the 23-32 ppm range. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the ester is typically observed around 1715-1720 cm⁻¹. C-O stretching vibrations are seen in the 1270-1300 cm⁻¹ (asymmetric) and 1100-1130 cm⁻¹ (symmetric) regions. Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.[12][13] |

| Mass Spectrometry | The molecular ion peak [M]⁺ is observed at m/z = 204. Common fragmentation patterns include the loss of the cyclohexoxy radical to give the benzoyl cation at m/z = 105 (often the base peak), and the loss of a cyclohexene molecule (via McLafferty rearrangement) to give the benzoic acid radical cation at m/z = 122.[14] |

References

- 1. This compound(2412-73-9) 1H NMR spectrum [chemicalbook.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. directpcw.com [directpcw.com]

- 5. This compound | C13H16O2 | CID 75486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. homework.study.com [homework.study.com]

- 11. rsc.org [rsc.org]

- 12. This compound(2412-73-9) IR Spectrum [chemicalbook.com]

- 13. youtube.com [youtube.com]

- 14. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide to the Core Reactions of the Ester Linkage in Cyclohexyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl benzoate, a benzoate ester, is a molecule of significant interest in various chemical and pharmaceutical applications. Its industrial importance lies in its role as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2] The reactivity of its ester linkage and the presence of the cyclohexyl moiety provide a versatile platform for synthetic chemists to construct desired molecular architectures.[2] This technical guide provides a detailed overview of the key reactions involving the ester linkage of this compound: hydrolysis, transesterification, and reduction. The content herein is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers, scientists, and professionals in drug development.

Core Reactions and Mechanisms

The reactivity of the ester linkage in this compound is central to its utility as a synthetic intermediate. The key transformations involving this functional group are hydrolysis, transesterification, and reduction. Understanding the mechanisms and optimal conditions for these reactions is crucial for its effective application in complex syntheses.

Hydrolysis of this compound

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the hydrolysis of this compound is a reversible process that yields benzoic acid and cyclohexanol. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid.

Mechanism: The mechanism of acid-catalyzed ester hydrolysis involves the following steps:

-

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by water: A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of the leaving group: The protonated cyclohexanol is eliminated as a good leaving group.

-

Deprotonation: The protonated carbonyl group of the benzoic acid is deprotonated to regenerate the acid catalyst.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclohexyl Benzoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl benzoate is an ester with applications in the pharmaceutical and fine chemical industries. Its synthesis is a common example of the Fischer esterification, a cornerstone reaction in organic chemistry. This document provides detailed protocols and data for the synthesis of this compound from benzoic acid and cyclohexanol, employing an acid catalyst. The Fischer esterification is an equilibrium-driven process, and the protocols outlined below are optimized to favor the formation of the ester product.[1][2]

Reaction Principle

The Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] The reaction is reversible, and to achieve high yields of the ester, the equilibrium must be shifted to the product side. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed.[1][2] In the synthesis of this compound, an excess of cyclohexanol can be used, or water can be removed azeotropically.

Reaction Scheme:

Data Presentation

Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Benzoic Acid | 122.12 | 249 | 1.27 |

| Cyclohexanol | 100.16 | 161 | 0.962 |

| This compound | 204.27 | 285 | 1.08 |

Spectral Data for this compound

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) [3] | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) [4] | FTIR (cm⁻¹) |

| 8.06 (d, 2H) | 166.3 (C=O) | ~1720 (C=O stretch) |

| 7.51 (t, 1H) | 132.9 (Ar-C) | ~1270, ~1110 (C-O stretch) |

| 7.41 (t, 2H) | 130.2 (Ar-C) | ~3060 (Ar C-H stretch) |

| 5.03 (m, 1H) | 129.7 (Ar-CH) | ~2930, ~2850 (Aliphatic C-H stretch) |

| 1.93 (m, 2H) | 128.4 (Ar-CH) | |

| 1.77 (m, 2H) | 74.9 (O-CH) | |

| 1.59 (m, 1H) | 31.7 (CH₂) | |

| 1.54 (m, 2H) | 25.6 (CH₂) | |

| 1.44 (m, 2H) | 23.8 (CH₂) | |

| 1.34 (m, 1H) |

Experimental Protocols

Protocol 1: Using Excess Cyclohexanol

This protocol is adapted from general Fischer esterification procedures where an excess of the alcohol is used to drive the reaction equilibrium.[1][2]

Materials:

-

Benzoic acid

-

Cyclohexanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid (e.g., 0.1 mol, 12.21 g) and cyclohexanol (e.g., 0.4 mol, 40.06 g, 41.6 mL).

-

Slowly and with caution, add concentrated sulfuric acid (e.g., 1-2 mL) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by vacuum distillation.

Protocol 2: Azeotropic Removal of Water

This protocol is adapted from procedures that utilize a Dean-Stark apparatus to remove water as it is formed, thus driving the reaction to completion.[2]

Materials:

-

Benzoic acid

-

Cyclohexanol

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Diethyl ether

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add benzoic acid (e.g., 0.1 mol, 12.21 g), cyclohexanol (e.g., 0.12 mol, 12.02 g, 12.5 mL), p-toluenesulfonic acid (e.g., 0.005 mol, 0.86 g), and toluene (e.g., 100 mL).

-

Equip the flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reflux until the theoretical amount of water (1.8 mL) is collected, or until no more water is observed to be forming.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer with 50 mL of 5% sodium bicarbonate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

Visualizations

Fischer Esterification Mechanism

References

Application Note: HPLC Analysis of Cyclohexyl Benzoate and its Process-Related Impurities

Abstract

This application note presents a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Cyclohexyl Benzoate and its primary process-related impurities, cyclohexanol and benzoic acid. This method is crucial for quality control in the manufacturing of this compound, ensuring product purity and identifying residual starting materials. The described protocol offers excellent resolution and sensitivity, making it suitable for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction